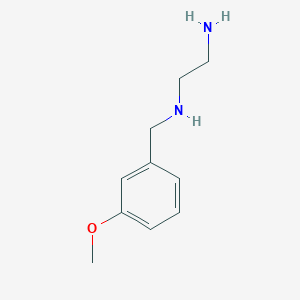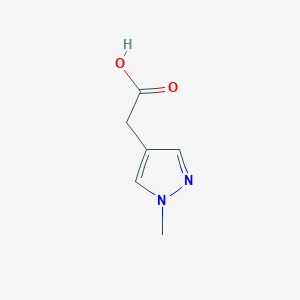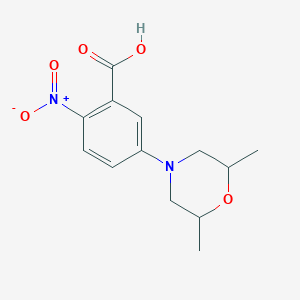
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine
Übersicht
Beschreibung
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine, also known as 4-chloro-5-methylthiazole, is an organic compound derived from thiazole. It is widely used in the synthesis of various drugs, including antibiotics, antifungals, and antivirals, as well as in the production of pesticides, herbicides, and other agrochemicals. 4-chloro-5-methylthiazole is a heterocyclic aromatic compound with a molecular formula of C7H6ClNOS. It is a colorless solid that is soluble in water and other organic solvents.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediates
4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine: is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structural framework is conducive to chemical modifications, allowing for the creation of a diverse range of therapeutic agents. The compound’s ability to act as a building block for more complex molecules makes it valuable in drug development processes .
Antimicrobial Agents
Research indicates that derivatives of thiazolylamine exhibit significant antimicrobial properties. These compounds can be synthesized and tested against a variety of bacterial and fungal species. Their potential to inhibit microbial growth by interfering with cell wall synthesis or protein production makes them candidates for new antimicrobial drugs .
Anticancer Activity
Thiazole derivatives, including 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine , have been studied for their antiproliferative effects on cancer cells. They may work by disrupting cell division or inducing apoptosis in cancerous cells. This line of research is crucial for developing novel anticancer therapies .
Molecular Docking Studies
The compound’s structure allows it to fit into various enzymatic binding sites, making it a useful tool in molecular docking studies. These studies help in understanding the interaction between drugs and their targets, which is essential for rational drug design .
Biological Activity Profiling
The thiazole nucleus is known for its wide range of biological activities. Compounds like 4-(2-Chlorophenyl)-5-methylthiazol-2-ylamine can be profiled for various biological activities, including anti-inflammatory, antitubercular, and antitumor activities. This profiling helps in identifying potential therapeutic uses .
Chemical Synthesis of Chalcones
Chalcones are important intermediates in the synthesis of many fine chemicals. The thiazolylamine structure can be used to synthesize chalcone derivatives, which find applications as artificial sweeteners, polymerization catalysts, and fluorescent agents .
Eigenschaften
IUPAC Name |
4-(2-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-4-2-3-5-8(7)11/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESLTKBQVEPTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl}acetic acid](/img/structure/B1387515.png)
![1-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B1387516.png)
![3-Bromo-N-(4-fluoro-3-nitrophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1387517.png)



![(S)-1-amino-3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one hydrochloride](/img/structure/B1387523.png)
![[4-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B1387527.png)





![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazine-4-thiol](/img/structure/B1387538.png)